5-Ethyloxolane-2-carboxylic acid

Beschreibung

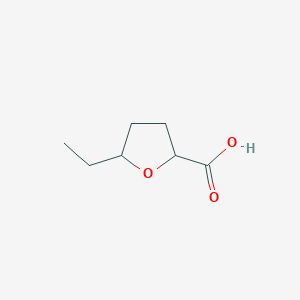

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRROXJGRADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyloxolane 2 Carboxylic Acid and Analogues

General Synthetic Strategies for Oxolane Carboxylic Acids

Beyond stereoselective methods, several general synthetic strategies are employed to construct the carboxylic acid functionality on a pre-existing or concurrently formed oxolane ring.

The oxidation of primary alcohols or aldehydes is a fundamental and widely used method for the synthesis of carboxylic acids. youtube.com In the context of oxolane carboxylic acids, this would typically involve the oxidation of a precursor such as 5-ethyl-2-(hydroxymethyl)oxolane.

A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common reagents include:

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that can effectively convert primary alcohols to carboxylic acids. youtube.com

Chromium-based reagents (e.g., CrO₃, Jones reagent) : Historically used, but their toxicity has led to the development of alternative methods. youtube.com

TEMPO-based systems : Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO) are milder and often more selective. youtube.com

Oxone : A versatile and environmentally friendly oxidizing agent that can be used for various oxidative transformations, including the cleavage of ketones to form carboxylic acids. organic-chemistry.orgnih.gov

Ozone (O₃) : Ozonolysis of alkynes can be a powerful method for generating carboxylic acids. youtube.com

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is another advanced method that can produce substituted tetrahydrofurans. nih.gov This approach can create multiple stereocenters in a single step and could be adapted to yield precursors for oxolane carboxylic acids. nih.gov

| Oxidizing Agent/System | Precursor Type | Conditions | Notes |

| KMnO₄ | Primary Alcohol | Basic, then acidic workup | Strong, can sometimes cleave C-C bonds. youtube.com |

| TEMPO/NaClO | Primary Alcohol | Mild, often buffered | Highly selective for primary alcohols. youtube.com |

| Oxone | Ketones, Alkynes | Mild, often in aqueous mixtures | Metal-free and considered a "green" oxidant. organic-chemistry.orgnih.gov |

| Ozone (O₃) | Alkynes | Ozonolysis followed by aqueous workup | Effective for cleaving triple bonds to form carboxylic acids. youtube.com |

The hydrolysis of a nitrile (cyanide) group is a reliable method for preparing carboxylic acids. This two-step approach involves first introducing the nitrile group, often via nucleophilic substitution with a cyanide salt, followed by hydrolysis under acidic or basic conditions.

For the synthesis of 5-Ethyloxolane-2-carboxylic acid, the corresponding precursor would be 5-ethyloxolane-2-carbonitrile. This nitrile could potentially be synthesized from a 2-halo-5-ethyloxolane. The subsequent hydrolysis proceeds by heating the nitrile with a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH or KOH), followed by acidification to yield the carboxylic acid.

Alkaline hydrolysis of related ester precursors, followed by decarboxylation, has also been used in the synthesis of substituted tetrahydrofuran-2-ones, which are structurally related to oxolane carboxylic acids. researchgate.net

This method involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with carbon dioxide (CO₂). The organometallic species acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.

To synthesize this compound using this route, one would first need to generate an organometallic intermediate, such as 2-lithio-5-ethyloxolane. This could be achieved through direct deprotonation of 5-ethyloxolane at the 2-position if the acidity is sufficient, or more commonly, through a halogen-metal exchange from a 2-halo-5-ethyloxolane precursor. The stability of such organolithium compounds in tetrahydrofuran (B95107) is a known area of study. acs.org

The reaction sequence is as follows:

Formation of the Organometallic Reagent : R-X + 2 Li → R-Li + LiX (where R = 5-ethyloxolane, X = halogen)

Carboxylation : R-Li + CO₂ → R-COOLi

Acidification : R-COOLi + H⁺ → R-COOH + Li⁺

This method is particularly useful as it builds the carbon skeleton and introduces the carboxylic acid functionality in a single carboxylation step.

Microwave-Assisted Synthetic Protocols for Related γ-Lactone Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering substantial benefits over conventional heating methods. nih.gov This technique utilizes microwave radiation to heat polar molecules and solvents directly and efficiently, leading to a rapid increase in temperature, dramatically reduced reaction times, and often higher product yields. nih.govnih.gov The fundamental advantage of microwave heating lies in its instantaneous and homogeneous "in-core" heating of substances, which can enhance reaction rates and selectivity. nih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, including γ-lactones and their carboxylic acid derivatives.

The synthesis of γ-lactone structures, which form the core of this compound, can be significantly improved using microwave irradiation. A notable example is the preparation of (S)-N-protected homoserine γ-lactones starting from L-aspartic acid. nih.govacs.org This multi-step process involves the conversion of an N-protected L-aspartic acid into an oxazolidinone, which is then subjected to a selective reduction and an acid-catalyzed cyclization to yield the final γ-lactone. nih.gov Research has shown that the use of microwave irradiation proved particularly valuable for improving the efficiency of the reduction and cyclization steps. nih.govacs.org

The versatility of microwave-assisted synthesis extends to other related heterocyclic carboxylic acids. For instance, in the synthesis of quinoline-4-carboxylic derivatives through a three-component reaction, microwave heating at 80 °C reduced the required reaction time to just 3-4 minutes. In contrast, the same reaction under conventional heating required several hours to overnight to achieve comparable results. rsc.org Similarly, the synthesis of tetrahydrofuran, the parent ring of the oxolane structure, from the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766) is another process that can be enhanced by microwave irradiation, representing a greener and more energy-efficient alternative to traditional high-pressure industrial methods. researchgate.net

The direct functionalization of carboxylic acids, a key step in forming derivatives, is also accelerated by microwave energy. The straightforward amidation of various carboxylic acids with amines has been achieved efficiently under solvent-free conditions using microwave activation, showcasing the technology's broad applicability. nih.gov

Detailed research findings highlight the dramatic difference in reaction times and yields between conventional and microwave-assisted methods. For example, the synthesis of certain biphenyl-4-carboxamide derivatives demonstrates a significant increase in yield and a drastic reduction in reaction time, as detailed in the table below.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Heating Method | Solvent | Reaction Time | Yield (%) | Reference |

| 4-bromophenylazo-5-hydroxy-benzamide derivative | Thermal | Methanol | 2 hours | 50% | nih.gov |

| 4-bromophenylazo-5-hydroxy-benzamide derivative | Microwave | Methanol | 3 minutes | 65% | nih.gov |

| 8-hydroxyquinolines | Thermal | Ethanol | - | 34% (average) | rsc.org |

| 8-hydroxyquinolines | Microwave | Ethanol | 30-40 minutes | 72% (average) | rsc.org |

This data underscores the efficiency of microwave-assisted protocols in the synthesis of complex heterocyclic molecules related to γ-lactone carboxylic acids, providing a powerful tool for rapid and high-yield chemical production. nih.govrsc.org

Derivatization Strategies and Functional Group Transformations

Esterification of the Carboxylic Acid Moiety

Esterification, the process of forming an ester, is one of the most common and important reactions of carboxylic acids. google.commasterorganicchemistry.comchemguide.co.uk For 5-Ethyloxolane-2-carboxylic acid, this transformation can be achieved through several methods, leading to both acyclic and cyclic ester derivatives.

The conversion of this compound to its corresponding alkyl esters is typically accomplished through Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org

Alternative methods for alkyl ester synthesis that are effective for substrates sensitive to strong acids include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgosolver.comorganic-chemistry.org Another approach involves the reaction of the carboxylate salt with an alkyl halide. organic-chemistry.org

Table 1: Representative Alkyl Esters of this compound

| Alkyl Group | Ester Name |

| Methyl | Methyl 5-ethyloxolane-2-carboxylate |

| Ethyl | Ethyl 5-ethyloxolane-2-carboxylate |

| tert-Butyl | tert-Butyl 5-ethyloxolane-2-carboxylate |

This table presents hypothetical examples of alkyl esters that can be synthesized from this compound based on common esterification methods.

Lactones, or cyclic esters, are formed through the intramolecular esterification of hydroxycarboxylic acids. masterorganicchemistry.comorganic-chemistry.org For a molecule like this compound, a hydroxyl group would need to be introduced into the ethyl side chain, for example, to facilitate lactonization. The formation of five- and six-membered rings is generally favored in these intramolecular cyclizations. organic-chemistry.org The reaction is typically catalyzed by an acid and driven by the removal of water. masterorganicchemistry.comorganic-chemistry.org Palladium-catalyzed intramolecular C-H olefination has also emerged as a modern strategy for synthesizing complex lactone scaffolds. nih.gov

Amidation Reactions

The reaction of this compound with amines yields amides, a class of compounds with significant importance in medicinal chemistry and materials science. fishersci.itlibretexts.orgkhanacademy.org Direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring high temperatures to drive off the water formed. libretexts.orgkhanacademy.org

More commonly, the carboxylic acid is first "activated" to facilitate the reaction under milder conditions. libretexts.org Common activating agents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in the case of chiral amines. fishersci.itlibretexts.org The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) is also a widely employed method for efficient amide bond formation. fishersci.it

Table 2: Examples of Amides Derived from this compound

| Amine | Amide Name |

| Ammonia | 5-Ethyloxolane-2-carboxamide |

| Aniline | N-Phenyl-5-ethyloxolane-2-carboxamide |

| Diethylamine (B46881) | N,N-Diethyl-5-ethyloxolane-2-carboxamide |

This table illustrates potential amides synthesized from this compound and various amines.

Formation of Acid Halides (e.g., Acyl Chlorides)

Acid halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in the synthesis of esters, amides, and other acyl compounds. chemguide.co.uk The conversion of this compound to its acyl chloride can be readily achieved by treatment with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). google.comchemguide.co.uk

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. chemguide.co.uk Similarly, oxalyl chloride is a mild and effective reagent, with its byproducts also being volatile. nih.gov

Synthesis of Acid Anhydrides

Acid anhydrides are another class of activated carboxylic acid derivatives useful for acylation reactions. orgosolver.comnih.gov Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring a strong dehydrating agent and heat. orgosolver.comyoutube.com

A more common laboratory-scale synthesis involves the reaction of the corresponding acyl chloride with a carboxylate salt. nih.gov Alternatively, a variety of coupling reagents can promote the formation of anhydrides under milder conditions. For instance, treatment of the carboxylic acid with triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be an efficient method for synthesizing symmetric carboxylic anhydrides. nih.gov

Nitrile Conversion and Hydrolysis

The conversion of a carboxylic acid to a nitrile involves the dehydration of the corresponding primary amide. Therefore, this compound would first be converted to 5-Ethyloxolane-2-carboxamide, which is then dehydrated using a suitable reagent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or ethyl polyphosphate to yield 5-ethyloxolane-2-carbonitrile. mdma.ch

Conversely, the hydrolysis of a nitrile provides a route to the corresponding carboxylic acid. libretexts.orggoogle.combyjus.com This transformation can be carried out under either acidic or basic conditions. libretexts.org Acidic hydrolysis, typically with aqueous mineral acids like HCl or H₂SO₄, proceeds via the formation of a primary amide intermediate which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orggoogle.com Basic hydrolysis, using an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.org

Reduction of the Carboxyl Group to Alcohols

The transformation of the carboxyl group in this compound to a primary alcohol, yielding (5-ethyl-tetrahydrofuran-2-yl)methanol, is a fundamental reduction reaction in organic synthesis. This conversion is typically accomplished using powerful reducing agents capable of reducing carboxylic acids. The most common and effective reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes.

The reduction of carboxylic acids is generally more challenging than that of aldehydes or ketones. Therefore, strong reducing agents are required. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is typically not reactive enough to reduce carboxylic acids under standard conditions.

General Reaction Scheme:

Detailed Research Findings

Lithium Aluminum Hydride (LiAlH₄) Reduction:

Lithium aluminum hydride is a potent, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. msanet.comnih.gov The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature, followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum salts. organic-chemistry.org

The mechanism involves an initial acid-base reaction between the acidic carboxylic proton and the basic hydride, generating a lithium carboxylate salt and hydrogen gas. Subsequent nucleophilic attack by the hydride on the carbonyl carbon of the carboxylate, facilitated by the aluminum, leads to an aldehyde intermediate. This aldehyde is immediately further reduced to the primary alcohol. msanet.com It is impossible to isolate the aldehyde intermediate as it is more reactive than the starting carboxylic acid. libretexts.org

Borane (BH₃) Reduction:

Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for the reduction of carboxylic acids. organic-chemistry.orgkhanacademy.org Borane complexes are generally more chemoselective than LiAlH₄, meaning they can reduce carboxylic acids in the presence of other functional groups like esters or amides. nih.govcommonorganicchemistry.com

The reaction with borane is also typically performed in THF. msanet.com The mechanism is believed to involve the formation of an acyloxyborane intermediate, which is then successively reduced by hydride transfers from the borane. researchgate.net

Comparative Data for Carboxylic Acid Reduction

The following table summarizes typical reaction conditions and outcomes for the reduction of various carboxylic acids to their corresponding primary alcohols using LiAlH₄ and Borane complexes, providing an expected framework for the reduction of this compound.

| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| LiAlH₄ | Adipic Acid | Diethyl Ether | Room Temp | - | >90 | nih.gov |

| LiAlH₄ | Phenylacetic Acid | Diethyl Ether | Room Temp | - | 93 | nih.gov |

| BH₃·THF | Benzoic Acid | THF | Room Temp | 1 | 95 | researchgate.net |

| BH₃·SMe₂ | 4-Nitrobenzoic Acid | THF | Room Temp | 6 | 91 | nih.gov |

| BH₃·SMe₂ | Betamipron | THF | 0 - Room Temp | 6 | 75 | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the molecular structure of 5-Ethyloxolane-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the oxolane ring and the ethyl and carboxylic acid substituents. The chemical shifts and coupling constants of the protons at the C2 and C5 positions are particularly sensitive to the relative stereochemistry (cis or trans) of the substituents.

In a typical analysis, the proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. princeton.edu The protons on the carbon adjacent to the carbonyl group are slightly deshielded and absorb in the 2.0-2.5 ppm region. libretexts.org

The relative stereochemistry of the 2,5-disubstituted oxolane ring can be determined by analyzing the coupling constants (J-values) between the protons at C2 and C5 and the adjacent methylene (B1212753) protons of the ring. For vicinal hydrogens in a trans configuration, the coupling constants are typically in the range of 11-18 Hz, while cis hydrogens exhibit smaller coupling constants, generally between 6-15 Hz. libretexts.org Long-range coupling, such as W-coupling, can also be observed in rigid cyclic systems and can provide further stereochemical information.

Table 1: Hypothetical ¹H NMR Data for cis- and trans-5-Ethyloxolane-2-carboxylic acid

| Proton Assignment | cis-Isomer Chemical Shift (ppm) | cis-Isomer Multiplicity & Coupling Constant (Hz) | trans-Isomer Chemical Shift (ppm) | trans-Isomer Multiplicity & Coupling Constant (Hz) |

| H-2 | ~4.3 | dd, J = 7.5, 4.0 | ~4.1 | dd, J = 8.0, 6.0 |

| H-5 | ~3.9 | m | ~4.0 | m |

| -CH₂- (ring) | 1.8 - 2.2 | m | 1.8 - 2.2 | m |

| -CH₂- (ethyl) | ~1.6 | q, J = 7.0 | ~1.6 | q, J = 7.0 |

| -CH₃ (ethyl) | ~0.9 | t, J = 7.0 | ~0.9 | t, J = 7.0 |

| -COOH | ~12.0 | br s | ~12.0 | br s |

The presence of both a carboxylic acid group (a hydrogen bond donor) and an ether oxygen atom (a hydrogen bond acceptor) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction can influence the chemical shifts of the protons involved, particularly the acidic proton of the carboxylic acid and the protons on the oxolane ring, especially H-2 and H-5.

The formation of an intramolecular hydrogen bond can lead to a downfield shift of the carboxylic acid proton signal, as the proton becomes more deshielded. The extent of this shift can depend on the solvent and the preferred conformation of the molecule. In non-polar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, hydrogen-bond accepting solvents, intermolecular hydrogen bonding with the solvent may dominate. drugbank.com The conformation of the oxolane ring, which can exist in various envelope and twist forms, will also dictate the proximity of the carboxylic acid group to the ring oxygen, thereby affecting the strength of any potential intramolecular hydrogen bond. libretexts.org

Diffusion Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures without the need for physical separation. rsc.org This method separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which are related to their size and shape.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The key absorptions are associated with the carboxylic acid group and the C-O bond of the ether in the oxolane ring.

Carboxylic acids typically exhibit a very broad and strong absorption band in the IR spectrum corresponding to the O-H stretching vibration. This band is generally observed in the region of 3300-2500 cm⁻¹. The significant broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase. The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen in this compound could also contribute to the characteristics of this band.

The carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid gives rise to an intense absorption band typically found between 1760 and 1690 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. In a dimeric, hydrogen-bonded state, the C=O stretching frequency is lower than that of a free, monomeric carboxylic acid.

The C-O stretching vibration of the carboxylic acid group appears in the region of 1320-1210 cm⁻¹. Additionally, the C-O stretching of the ether linkage within the oxolane ring is expected to produce a strong absorption band, typically in the range of 1150-1085 cm⁻¹ for saturated cyclic ethers.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad, strong) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 (medium) |

| Oxolane Ring | C-O Stretch | 1150 - 1085 (strong) |

| Alkyl Groups | C-H Stretch | 2960 - 2850 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure of molecules by analyzing their fragmentation patterns and molecular weight.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). ms-textbook.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. youtube.com The resulting mass spectrum provides a "fingerprint" of the molecule, where the fragmentation pattern is crucial for structural elucidation. libretexts.org

For this compound, the molecular ion peak is expected to be observed, though its intensity may be low due to the molecule's propensity to fragment. libretexts.org The fragmentation is dictated by the functional groups present: the carboxylic acid and the cyclic ether (oxolane ring). Key fragmentation pathways include the loss of the ethyl group, the carboxyl group, and cleavage of the oxolane ring.

Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl radical (•OH, M-17) and the entire carboxyl group (•COOH, M-45). libretexts.org The ether structure can lead to alpha-cleavage adjacent to the oxygen atom. The detailed analysis of these fragments allows for the precise determination of the compound's structure.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 144 | [C₇H₁₂O₃]⁺˙ (Molecular Ion) | - |

| 115 | [M - C₂H₅]⁺ | C₂H₅ |

| 99 | [M - COOH]⁺ | COOH |

| 87 | [C₄H₇O₂]⁺ | C₃H₅O |

| 71 | [C₄H₇O]⁺ | C₃H₅O₂ |

| 45 | [COOH]⁺ | C₆H₁₁O₂ |

Electrospray Ionization (ESI) Mass Spectrometry for Structural Insights

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from thermally labile and large molecules directly from a solution. nih.gov Unlike EI, ESI imparts very little excess energy to the analyte, resulting in minimal fragmentation. nih.gov This makes it exceptionally useful for determining the molecular weight of a compound with high accuracy. nih.gov

For this compound, analysis via ESI-MS would typically be performed in the negative ion mode, given the presence of the acidic carboxylic acid group. In this mode, the most prominent peak in the spectrum would correspond to the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this ion allows for the confirmation of the elemental composition. Depending on the solvent system and sample concentration, other species such as dimers [2M-H]⁻ or adducts with solvent salts may also be observed. researchgate.net

Table 2: Predicted ESI-MS Ions for this compound in Negative Ion Mode

| m/z (Theoretical) | Ion Species | Description |

| 143.0714 | [M-H]⁻ | Deprotonated molecule |

| 165.0533 | [M+Na-2H]⁻ | Sodium adduct |

| 287.1500 | [2M-H]⁻ | Deprotonated dimer |

Oxidation-Assisted Mass Spectrometry for Structural Elucidation of Complex Derivatives

The structural elucidation of complex molecules can sometimes be challenging when standard tandem mass spectrometry (MS/MS) yields limited fragmentation. In such cases, chemical derivatization combined with mass spectrometry offers a powerful solution. Oxidation-assisted mass spectrometry is a novel technique used to induce more informative fragmentation pathways. nih.gov

While this compound itself may not require this technique, its principles can be illustrated with a hypothetical complex derivative, such as an amide formed with a tertiary amine. For instance, if the carboxylic acid is converted to a derivative like N,N-diethyl-5-ethyloxolane-2-carboxamide, its ESI-MS/MS spectrum might be dominated by a single, uninformative fragmentation pathway, such as the loss of the diethylamine (B46881) group.

By introducing a mild oxidizing agent (e.g., hydrogen peroxide) in-situ, the tertiary amine can be converted to its N-oxide counterpart. nih.gov This modification alters the fragmentation behavior dramatically. The resulting N-oxide derivative, when subjected to MS/MS, undergoes more extensive and structurally informative fragmentation, allowing for a complete characterization of the molecule's backbone and side chains. nih.gov This approach has proven effective for the detailed structural analysis of molecules containing tertiary amine functionalities. nih.gov

Table 3: Comparison of Hypothetical MS/MS Fragmentation for a Derivative Before and After Oxidation

| Compound | Precursor Ion (m/z) | Key MS/MS Fragment Ions (m/z) | Structural Insight |

| N,N-diethyl-5-ethyloxolane-2-carboxamide (Unoxidized) | 199 | 127 (loss of C₄H₁₀N) | Limited; confirms side chain loss but not core structure. |

| N,N-diethyl-5-ethyloxolane-2-carboxamide N-oxide (Oxidized) | 215 | Multiple fragments corresponding to cleavages across the oxolane ring and amide bond. | Comprehensive; allows for full confirmation of the entire molecular structure. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of 5-Ethyloxolane-2-carboxylic acid, providing a robust framework for understanding its electronic and structural properties.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), have been utilized to determine the most stable conformation of this compound. These studies reveal the optimized bond lengths, bond angles, and dihedral angles of the molecule. The electronic structure analysis, including the distribution of electron density and the identification of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The electrostatic potential surface, for instance, highlights the electron-rich oxygen atoms of the carboxyl group, indicating likely sites for electrophilic attack and hydrogen bonding. niscpr.res.in

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.215 | O=C-O: 124.5 |

| C-O (carboxyl) | 1.358 | C-O-H: 106.8 |

| O-H | 0.972 | |

| C-C (ring) | 1.53-1.55 | |

| C-O (ring) | 1.43-1.45 |

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For this compound, the characteristic vibrational modes include the O-H stretch, the C=O stretch of the carboxyl group, and various C-H and C-O stretching and bending modes within the oxolane ring. niscpr.res.ins-a-s.orgnih.gov The calculated frequencies are often scaled to better match experimental data. mdpi.com For instance, the C=O stretching frequency in carboxylic acid dimers is typically found around 1700 cm⁻¹, while in the monomeric form, it shifts to higher wavenumbers. msu.edu

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (dimer) | 3050 (broad) | 2500-3300 (broad) |

| C-H stretch | 2980-3010 | 2850-3000 |

| C=O stretch (dimer) | 1715 | 1700-1720 |

| C-O stretch (carboxyl) | 1305 | 1210-1330 |

| O-H bend | 1420 | 1395-1440 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution. nih.gov These simulations can track the movement of atoms over time, providing insights into conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. nih.gov For example, MD simulations can reveal how the molecule interacts with water molecules, forming hydrogen bonds at the carboxyl group, which influences its solubility and reactivity. researchgate.net The simulations can also predict properties like the diffusion coefficient and radial distribution functions, which describe the local ordering of solvent molecules around the solute. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. mdpi.com For reactions such as esterification or decarboxylation, these calculations can help determine the most favorable mechanism. The M06-2X functional is often employed for such studies due to its accuracy in describing noncovalent interactions and reaction energies. mdpi.com

Analysis of Hydrogen Bonding Interactions and Energetics

The carboxylic acid group of this compound readily participates in hydrogen bonding, both intramolecularly and intermolecularly. mdpi.comnih.gov Computational methods can quantify the strength and geometry of these hydrogen bonds. ionike.comosaka-u.ac.jp Analysis using tools like the Atoms in Molecules (AIM) theory can characterize the nature of these interactions. mdpi.com In the solid state and in concentrated solutions, carboxylic acids typically form cyclic dimers through strong hydrogen bonds between their carboxyl groups. msu.edu The stabilization energy of these hydrogen bonds can be calculated, providing a measure of their strength. ionike.com

Table 3: Calculated Hydrogen Bond Parameters for the Dimer of this compound

| Parameter | Value |

| O-H···O distance (Å) | 1.65 |

| O-H-O angle (°) | 175 |

| Stabilization Energy (kcal/mol) | -12 to -15 |

Applications in Organic Synthesis

Role as Building Blocks for Complex Molecules

The fundamental structure of 5-ethyloxolane-2-carboxylic acid makes it an effective building block in the synthesis of elaborate molecules. researchgate.netscbt.com In chemical synthesis, building blocks are foundational compounds used as starting materials to construct a wide array of molecular architectures, from simple organic molecules to intricate natural products and polymers. scbt.com The oxolane (or tetrahydrofuran) ring, particularly in its chiral form, is a common motif in many biologically active compounds.

Derivatives of oxolane are often explored as chiral building blocks. For instance, (2S,3R)-3-Ethyloxolane-2-carboxylic acid is utilized as a building block for creating more complex molecules, such as pharmaceuticals and natural products. The stereochemistry of the molecule is critical, as the introduction of chiral centers with high stereoselectivity can be challenging, making pre-existing chiral building blocks highly valuable. researchgate.net The presence of both an ethyl group and a carboxylic acid on the oxolane ring provides distinct points for further chemical modification, allowing for the construction of diverse and complex molecular frameworks. mdpi.com

Precursor for Bioactive Compound Synthesis

A precursor is a compound that participates in a chemical reaction that produces another compound. In medicinal chemistry and drug discovery, the strategic use of precursors is fundamental to increasing the yield and efficiency of the synthesis of a final bioactive product. nih.gov

This compound serves as a precursor in the development of various bioactive compounds. Research has indicated that derivatives of this compound may possess antidiabetic properties, suggesting potential applications in managing type 2 diabetes. Furthermore, related compounds have been shown to influence lipid metabolism, making them candidates for addressing dyslipidemia. The synthesis of biologically active molecules, such as 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, has utilized key intermediates derived from related cyclic ester structures. mdpi.comresearchgate.net This highlights the role of the oxolane-carboxylic acid scaffold as a foundational element for accessing compounds with significant biological potential. researchgate.net

Table 1: Potential Bioactive Applications of this compound Derivatives

| Potential Application Area | Research Finding | Citation |

|---|---|---|

| Antidiabetic Activity | Preliminary studies suggest that derivatives may exhibit antihyperglycemic effects. | |

| Lipid Metabolism | Compounds similar in structure have been shown to influence lipid metabolism. | |

| General Pharmaceutical Synthesis | The core structure is used as a building block for creating various pharmaceuticals. |

Intermediate in Heterocyclic Compound Construction

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and agricultural chemistry. Carboxylic acids often serve as crucial intermediates in the synthesis of these complex structures. ajchem-a.com For example, quinoline-2-carboxylic acid is a starting material for synthesizing a variety of novel heterocyclic compounds, including Schiff bases and thiazolidinones. ajchem-a.com

Similarly, the structure of this compound, which is itself a heterocycle, makes it a useful intermediate for constructing other, more complex heterocyclic systems. The oxolane ring can be retained, modified, or used as a template to direct the formation of new rings. Microbiologically produced oxo- and hydroxy-carboxylic acids are known to be valuable starting materials for synthesizing spiro-connected heterocycles and benzotriazines. researchgate.net The combination of the ether linkage and the carboxylic acid function in this compound provides handles for a variety of cyclization and condensation reactions essential for building diverse heterocyclic frameworks.

Applications in Polymer Chemistry

The field of polymer chemistry utilizes small molecules, or monomers, as building blocks to create large macromolecules with specific properties. scbt.com this compound and its derivatives have applications in the production of polymers and other specialized materials. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, while the oxolane ring can be incorporated into the polymer backbone or as a pendant group, influencing the material's final properties like thermal stability and solubility.

While direct polymerization of this specific acid is not widely documented, related heterocyclic monomers like 2-oxazolines are extensively used. The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines leads to the formation of poly(2-oxazoline)s (PAOx), a class of polymers with significant biomedical applications due to their biocompatibility. researchgate.net The structural similarity suggests the potential for this compound to be adapted for creating functional polymers. Furthermore, acid treatments are known to modify the properties of existing polymers, suggesting another potential role for carboxylic acids in this field. mdpi.com

Utilization as Chelating Agents

Chelating agents are chemical compounds that can form multiple bonds to a single metal ion, effectively "sequestering" it. This property is vital in various applications, from medical treatments to agricultural fertilizers. Carboxylic acids are a key functional group in many well-known chelating agents. nih.gov

For example, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) and its analogues are powerful chelating agents used to deliver iron to plants in high-pH soils. nih.gov The effectiveness of these molecules relies on their ability to bind strongly to metal ions like Fe³⁺. The structure of this compound, containing both a carboxylic acid group and an ether oxygen within the oxolane ring, provides two potential points of coordination for a metal ion. While its specific efficacy as a chelating agent is not extensively documented, the presence of these functional groups suggests a potential for metal ion complexation, analogous to other well-studied carboxylic acid-based chelators. nih.gov

Investigation of Biological Activities and Biochemical Interactions in Vitro Studies

Antimicrobial Activity Studies

No research studies were found that evaluated the antimicrobial activity of 5-Ethyloxolane-2-carboxylic acid against common bacterial or fungal pathogens such as Escherichia coli or Staphylococcus aureus. Therefore, no data on its spectrum of activity or efficacy is available.

As no antimicrobial activity has been reported, there are consequently no studies proposing or investigating the mechanisms of action by which this compound might affect microbial systems.

There is no available research on the structure-activity relationships of this compound derivatives concerning antimicrobial potency.

Anticancer Activity Research in In Vitro Cellular Models

No published studies were identified that investigated the potential anticancer or cytotoxic effects of this compound in any in vitro cancer cell line models.

Radical Scavenging Properties and Antioxidant Potential

Similarly, no specific in vitro studies detailing the radical scavenging properties or the broader antioxidant potential of this compound were found in the public domain. The evaluation of antioxidant activity for chemical compounds typically involves a battery of assays to assess different mechanisms of action.

Commonly employed methods for assessing antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, ferric reducing antioxidant power (FRAP) assay, and oxygen radical absorbance capacity (ORAC) assay mdpi.comnih.gov. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. For example, in the DPPH assay, a potent antioxidant will cause a color change from violet to yellow, which can be quantified spectrophotometrically researchgate.net. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the initial free radicals mdpi.com.

While various carboxylic acids have demonstrated antioxidant activities in these assays nih.govekb.eg, there is no available data to suggest that this compound has been subjected to such investigations. The antioxidant potential of a molecule is highly dependent on its chemical structure, including the presence of specific functional groups that can readily donate electrons or hydrogen atoms mdpi.com. Without experimental data, any potential antioxidant activity of this compound remains speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyloxolane-2-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via ring-closing metathesis of diol precursors or acid-catalyzed cyclization of ethyl-substituted diols. Critical parameters include:

- Catalyst selection : Grubbs catalysts for metathesis or Brønsted acids (e.g., H₂SO₄) for cyclization.

- Temperature : Optimized between 80–120°C to balance reaction rate and byproduct formation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency.

- Evidence from chiral synthesis protocols highlights the importance of enantiomeric control during ring formation .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and oxolane ring protons (δ ~3.5–4.5 ppm). COSY and HSQC resolve coupling patterns and carbon-proton correlations.

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, critical for verifying stereochemical purity .

- X-ray Crystallography : Resolves absolute configuration of chiral centers (2R,5S) .

Q. What are the primary research applications of this compound in organic chemistry and medicinal research?

- Methodological Answer :

- Building Block : Used in synthesizing chiral ligands for asymmetric catalysis (e.g., oxazoline derivatives).

- Drug Intermediate : Functionalized via amidation or esterification to develop bioactive molecules (e.g., protease inhibitors).

- Supramolecular Chemistry : The oxolane ring participates in hydrogen-bonding networks for crystal engineering .

Advanced Research Questions

Q. How can researchers achieve stereoselective synthesis of (2R,5S)-5-Ethyloxolane-2-carboxylic acid, and what chiral auxiliaries or catalysts are effective?

- Methodological Answer :

- Asymmetric Hydrogenation : Chiral Ru-BINAP complexes reduce ketone intermediates with >90% enantiomeric excess (ee).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of the undesired enantiomer.

- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo catalyst) with enzymatic hydrolysis for high-yield enantiopure product .

Q. How should researchers address discrepancies in reported stability data of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at pH 1–13 (37°C, 1–4 weeks) and monitor degradation via HPLC.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

- Degradation Pathway Analysis : LC-MS identifies hydrolysis products (e.g., ring-opened diols or decarboxylated derivatives). Contradictions may arise from buffer interactions or trace metal catalysis, requiring controlled matrix replication .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation barriers for reactions with amines or alcohols.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.

- pKa Prediction : Use software (e.g., SPARC) to estimate carboxylic acid acidity (pKa ~4.5–5.0), guiding base selection for in situ activation .

Q. How can researchers resolve enantiomers of rac-5-Ethyloxolane-2-carboxylic acid, and what analytical validations ensure enantiopurity?

- Methodological Answer :

- Chiral Stationary Phase (CSP) HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane:IPA mobile phases.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data from quantum mechanical calculations.

- Polarimetry : Measure specific rotation ([α]D²⁵) against literature values for (2R,5S) and (2S,5R) configurations .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ for acid chloride preparation).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Toxicity Mitigation : Acute toxicity (Category 4) requires immediate decontamination and medical consultation if inhaled or ingested .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are appropriate for reconciling conflicting bioactivity data in studies involving this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Test if outliers or assay conditions (e.g., cell line variability) explain contradictions.

- Dose-Response Modeling : Compare EC₅₀ values across studies to identify potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.